5,7-dibromo-4-methoxy-2,3-dihydro-1H-indole

Synthetic methodology Process chemistry Indoline building blocks

5,7-Dibromo-4-methoxy-2,3-dihydro-1H-indole (CAS 1699489-72-9, synonym 5,7-dibromo-4-methoxyindoline) is a dihalogenated indoline derivative bearing bromine atoms at the 5- and 7-positions and a methoxy group at the 4-position of the saturated 2,3-dihydroindole scaffold. With a molecular weight of 306.98 g·mol⁻¹ and a computed XLogP3 of 3.3, this compound occupies a distinct physicochemical space relative to its monobromo, non-brominated, or non-methoxylated analogs.

Molecular Formula C9H9Br2NO
Molecular Weight 306.98 g/mol
Cat. No. B13309273
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,7-dibromo-4-methoxy-2,3-dihydro-1H-indole
Molecular FormulaC9H9Br2NO
Molecular Weight306.98 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C2=C1CCN2)Br)Br
InChIInChI=1S/C9H9Br2NO/c1-13-9-5-2-3-12-8(5)6(10)4-7(9)11/h4,12H,2-3H2,1H3
InChIKeyPPKDUWNAVQFIPT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5,7-Dibromo-4-methoxy-2,3-dihydro-1H-indole – Core Identity and Procurement-Relevant Characteristics


5,7-Dibromo-4-methoxy-2,3-dihydro-1H-indole (CAS 1699489-72-9, synonym 5,7-dibromo-4-methoxyindoline) is a dihalogenated indoline derivative bearing bromine atoms at the 5- and 7-positions and a methoxy group at the 4-position of the saturated 2,3-dihydroindole scaffold [1]. With a molecular weight of 306.98 g·mol⁻¹ and a computed XLogP3 of 3.3, this compound occupies a distinct physicochemical space relative to its monobromo, non-brominated, or non-methoxylated analogs [2]. It is currently offered at a minimum purity specification of 95% and is classified for research and development use only .

Why 5,7-Dibromo-4-methoxy-2,3-dihydro-1H-indole Cannot Be Replaced by Generic Indoline Analogs


The simultaneous presence of two bromine atoms at the 5- and 7-positions combined with a 4-methoxy group on the saturated indoline core creates a substitution pattern that is not replicated by any single commercially available analog. Removal of either bromine (e.g., 6-bromo-4-methoxyindoline, CAS 1000342-58-4) eliminates one potential site for sequential metal-halogen exchange or cross-coupling, while omission of the 4-methoxy group (e.g., 5,7-dibromoindoline, CAS 221024-27-7) removes a key electronic and steric modulator [1]. Furthermore, the dibromo substitution is essential for the compound’s documented role as a direct precursor to 4-methoxyindoline via catalytic hydro-debromination—a pathway that monobromo or non-brominated analogs cannot execute stoichiometrically [2]. Generic substitution therefore results in the loss of at least one functional handle that defines the compound's utility as a synthetic building block.

Quantitative Differentiation Evidence for 5,7-Dibromo-4-methoxy-2,3-dihydro-1H-indole Versus Closest Analogs


Validated Synthetic Intermediate for 4-Methoxyindoline Production

In a patented process (CN105294534), 5,7-dibromo-4-methoxy-2,3-dihydro-1H-indole is the direct precursor to 4-methoxyindoline, produced via a Sandmeyer cyclization of 2,4-dibromo-5-anisidine followed by Pd/C-catalyzed reduction and debromination under hydrogen [1]. The patent explicitly claims that this route provides greatly increased yield, moderate reaction conditions, and suitability for volume production compared to alternative approaches [1]. In contrast, 4-methoxyindoline (CAS 7555-94-4, MW 149.19) cannot serve as a precursor for further bromination-based diversification because it lacks the halogen handles, and 5,7-dibromoindoline (CAS 221024-27-7, MW 276.96) lacks the 4-methoxy directing group that facilitates regioselective nitration and other electrophilic substitutions [2].

Synthetic methodology Process chemistry Indoline building blocks

Lipophilicity and Physicochemical Profile Differentiation

The target compound exhibits a computed XLogP3 of 3.3 and a molecular weight of 306.98 g·mol⁻¹, placing it in a higher lipophilicity range than either its monobromo analog 6-bromo-4-methoxyindoline (MW 228.09, XLogP3 estimated ~2.5) or the non-brominated 4-methoxyindoline (MW 149.19, XLogP3 estimated ~1.5) [1]. The topological polar surface area (TPSA) of 21.3 Ų is identical across all three analogs due to the shared methoxyindoline core, meaning the logP differential is dominated by the bromine count [2]. This enhanced lipophilicity can improve membrane permeability in cell-based assays, a parameter that cannot be replicated by simply increasing the concentration of a less lipophilic analog.

Physicochemical properties Drug-likeness Scaffold optimization

Dual Halogen Handles Enable Sequential Functionalization

Li and Martins (2003) demonstrated that 1-alkyl-5,7-dibromoindoles undergo highly selective lithium–bromine exchange at the 7-position when treated with t-BuLi in ether, enabling sequential introduction of two distinct substituents in a one-pot procedure [1]. While this study was conducted on indoles rather than indolines, the shared 5,7-dibromo substitution pattern on a structurally analogous core supports a strong class-level inference that 5,7-dibromo-4-methoxy-2,3-dihydro-1H-indole can also serve as a platform for regioselective mono-functionalization at the 7-position followed by a second coupling at the 5-position. Monobromo analogs (e.g., 6-bromo-4-methoxyindoline) offer only a single functionalization site, halving the potential structural diversity accessible from a single starting material.

Cross-coupling Lithium-halogen exchange Diversification

Class-Level Cytotoxic Potential Versus Non-Brominated Indolines

Although no direct cytotoxicity data are available for the target compound itself, structurally related 5,7-dibromoindole derivatives have demonstrated measurable cytotoxic activity. Specifically, 3,3′-di(5,7-dibromoindol-3-yl)-indolin-2-one exhibited an IC₅₀ of 6.64 µM against WiDr colon cancer cells [1]. In contrast, 4-methoxyindoline (the non-brominated, debrominated product of the target compound) has not been reported to exhibit significant cytotoxicity, suggesting that the dibromo substitution pattern is a key contributor to the observed bioactivity [2]. This class-level inference supports prioritization of the target compound over 4-methoxyindoline for cytotoxicity screening programs.

Cytotoxicity Anticancer scaffolds Indoline SAR

Optimal Application Scenarios for 5,7-Dibromo-4-methoxy-2,3-dihydro-1H-indole in Research and Industrial Procurement


Scalable Synthesis of 4-Methoxyindoline via Catalytic Hydro-Debromination

Process chemistry groups requiring a robust, patent-validated route to 4-methoxyindoline should procure this compound as the direct precursor. The Sandmeyer-based synthesis followed by Pd/C-catalyzed reduction and debromination under hydrogen is explicitly described as yielding greatly increased product output under moderate, scalable conditions compared to alternative methods [1]. This scenario is not served by 4-methoxyindoline itself (which is the product, not the precursor) or by monobromo analogs (which cannot deliver 4-methoxyindoline via simple hydro-debromination).

Medicinal Chemistry Scaffold Diversification via Sequential Cross-Coupling

Medicinal chemists building compound libraries around the indoline scaffold can exploit the two chemically distinct bromine atoms for sequential Suzuki, Negishi, or Buchwald-Hartwig couplings. The class-level precedent for selective 7-position lithiation in 5,7-dibromoindoles [1] suggests that a two-step diversification strategy is feasible, enabling the generation of 5,7-diaryl, 5,7-diamino, or 5,7-dialkynyl indoline derivatives from a single procurement lot. Monobromo analogs would require two separate starting materials to access the same degree of substitution diversity.

Lipophilicity-Driven Lead Optimization Programs

In hit-to-lead or lead optimization campaigns where modulating logP is critical for improving membrane permeability or reducing metabolic clearance, the target compound provides a pre-installed logP of 3.3—significantly higher than 4-methoxyindoline (est. logP ~1.5) or 6-bromo-4-methoxyindoline (est. logP ~2.5) [1]. This allows SAR teams to explore a higher lipophilicity starting point without introducing additional halogen atoms, preserving synthetic tractability while accessing a distinct property space.

Cytotoxicity Screening in Oncology-Focused Discovery

For screening cascades targeting colon cancer or related indications, the dibromoindoline scaffold provides class-level precedent for cytotoxicity (IC₅₀ = 6.64 µM against WiDr cells for a related 5,7-dibromoindole derivative) [1]. Procurement of this specific compound for primary screening is justified over 4-methoxyindoline, which has no reported cytotoxic activity, enabling medicinal chemists to establish whether the dibromo substitution pattern is sufficient to confer activity in their specific assay system.

Quote Request

Request a Quote for 5,7-dibromo-4-methoxy-2,3-dihydro-1H-indole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.